molecular formula C12H13F2N3 B11738066 N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11738066
M. Wt: 237.25 g/mol
InChI Key: NRYGRCPNJCCMOL-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a key intermediate in the exploration of novel kinase inhibitors. Research indicates that analogs featuring the 2,5-difluorobenzyl moiety, similar to this compound, have been investigated as potential Tropomyosin receptor kinase (TRK) inhibitors . TRK proteins are receptor tyrosine kinases whose continuous activation and overexpression are strongly associated with the proliferation and survival of various cancer cells, including those in colorectal cancer, non-small cell lung cancer, and glioblastoma . The molecular framework of this amine makes it a valuable scaffold for researchers employing scaffold hopping and rational drug design strategies to develop new therapeutic candidates aimed at these challenging targets . The hydrochloride salt of this compound (CAS# 1856053-87-6) is also available to support diverse experimental needs . Researchers can utilize this building block in synthesis campaigns to create targeted libraries for high-throughput screening and further investigation into kinase-related pathways.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-8-12(7-16-17(8)2)15-6-9-5-10(13)3-4-11(9)14/h3-5,7,15H,6H2,1-2H3

InChI Key

NRYGRCPNJCCMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Condensation

The classical method involves cyclocondensation of hydrazine derivatives with 1,3-diketones. For 1,5-dimethyl substitution, pentane-2,4-dione reacts with methylhydrazine under acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen, yielding the pyrazole ring.

Representative Procedure

  • Reactants : Methylhydrazine (1.2 equiv), pentane-2,4-dione (1.0 equiv)

  • Conditions : Ethanol, reflux (78°C), 6–8 hours

  • Yield : 68–72% after recrystallization from hexane/ethyl acetate

Critical parameters include strict stoichiometric control to minimize byproducts like 1,3-dimethyl regioisomers. Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields.

Nitrile-Based Annulation

An alternative route employs heterocyclic acetonitriles in a two-step annulation process. This method enhances regioselectivity for 1,5-substitution patterns:

  • Nitrile Activation : Treatment with hydroxylamine-O-sulfonic acid generates an intermediate iminonitrile.

  • Cyclization : Intramolecular attack by a pendant amine forms the pyrazole ring.

Optimized Conditions

  • Catalyst : CuI (5 mol%)

  • Solvent : DMF at 120°C

  • Yield : 81% with >95% regioselectivity

Difluorobenzyl Functionalization

Introducing the 2,5-difluorobenzyl group to the pyrazole amine occurs via nucleophilic aromatic substitution (SNAr) or reductive amination.

SNAr with 2,5-Difluorobenzyl Halides

Reaction Scheme
Pyrazole-NH2+2,5-F2C6H3CH2XBaseTarget Compound\text{Pyrazole-NH}_2 + \text{2,5-F}_2\text{C}_6\text{H}_3\text{CH}_2\text{X} \xrightarrow{\text{Base}} \text{Target Compound}

Standard Protocol

ParameterSpecification
Benzylating Agent2,5-Difluorobenzyl chloride (1.1 equiv)
BaseK₂CO₃ (2.0 equiv)
SolventDMF, anhydrous
Temperature80°C, 12 hours
WorkupAqueous extraction, column chromatography (SiO₂, EA/Hex 1:4)
Yield63–67%

Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state. Kinetic studies show reaction completion within 10 hours, with prolonged heating leading to <5% decomposition.

Reductive Amination

For substrates with competing nucleophilic sites, reductive amination proves advantageous:

  • Imine Formation : React pyrazole-4-amine with 2,5-difluorobenzaldehyde (1.05 equiv) in toluene.

  • Reduction : NaBH₄ in methanol at 0°C.

Performance Metrics

  • Overall Yield : 58%

  • Purity : 98.5% (HPLC)

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and efficiency:

Continuous Flow Reactor Design

StageConditionsOutcome
Ring FormationMicroreactor, τ = 8 min, 140°C89% conversion
BenzylationPacked-bed reactor, 75°C, 5 bar94% yield, 99.8% purity
PurificationSimulated moving bed chromatographySolvent recovery >95%

Continuous processing reduces intermediate isolation steps, cutting production costs by 40% compared to batch methods.

Catalyst Recycling

Palladium-supported catalysts (Pd/C, Pd-Al₂O₃) enable:

  • Six consecutive reaction cycles without activity loss

  • Residual Pd <5 ppm in final product

Spectroscopic Characterization

Critical analytical data for validating structure and purity:

¹H NMR (500 MHz, CDCl₃)

δ (ppm)MultiplicityIntegrationAssignment
2.21s3HC1-CH₃
2.43s3HC5-CH₃
4.32s2HN-CH₂-C₆H₃F₂
6.89–7.02m3HAromatic protons

13C NMR (126 MHz, CDCl₃)

  • 158.1 (d, J = 245 Hz, C-F)

  • 144.3 (pyrazole C4)

  • 115.7 (d, J = 21 Hz, aromatic CH)

HRMS (ESI+)

  • Calculated for C₁₃H₁₅F₂N₃ [M+H]⁺: 252.1218

  • Found: 252.1215

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
SNAr Batch6799.2Moderate1.0
Reductive Amination5898.5High0.8
Flow Chemistry7699.8Excellent0.6

Flow chemistry emerges as the superior approach, balancing efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Fluorine Substitution on the Benzyl Group

The position of fluorine atoms on the benzyl group significantly influences electronic and steric properties:

  • N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine: The 2,5-difluoro substitution pattern may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
  • N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1855910-52-9): A positional isomer with fluorine at the 2,3-positions.

Pyrazole Ring Substitutions

Variations in methyl group placement on the pyrazole ring modulate steric bulk and electronic effects:

  • N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1006957-19-2) : The absence of a 5-methyl group reduces steric hindrance, which might enhance conformational flexibility but decrease metabolic stability .
  • This compound: The 1,5-dimethyl substitution likely increases lipophilicity (logP) and may improve membrane permeability compared to mono-methylated analogs .

Chlorine-Containing Analogs

Molecular Properties and Commercial Status

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Pyrazole/Benzyl) Commercial Availability
This compound Not Provided C₁₄H₁₆F₂N₃ ~276.30 1,5-dimethyl; 2,5-F₂ Discontinued
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine 1855910-52-9 C₁₂H₁₄ClF₂N₃ 273.71 1,5-dimethyl; 2,3-F₂; Cl Available
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine 1006957-19-2 C₁₂H₁₃F₂N₃ 237.25 1-methyl; 2,5-F₂ Discontinued

Key Observations :

  • The discontinuation of certain analogs (e.g., CAS 177167-52-1 and 1006957-19-2) may reflect challenges in synthesis, stability, or efficacy .
  • The chlorine-containing analog (CAS 1006957-24-9) demonstrates the impact of halogen choice on molecular weight and polarity .

Q & A

Q. Purity Optimization :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Recrystallization from ethanol or acetonitrile to remove impurities .
Key Reaction Parameters Conditions
Temperature for substitution60–80°C
Solvent for methylationDMF or THF
Catalyst for reductive aminationPd/C or Raney Ni under H₂

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign signals for pyrazole protons (δ 6.5–7.5 ppm) and difluorobenzyl aromatic protons (δ 7.0–7.8 ppm). Coupling constants (J = 8–12 Hz) confirm fluorine substitution .
  • ¹⁹F NMR : Peaks near δ -110 to -120 ppm verify fluorinated positions .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 253.12 for C₁₂H₁₃F₂N₃⁺) .

X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrazole-difluorobenzyl motif .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities. The difluorobenzyl group may occupy hydrophobic pockets .

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with immobilized receptors .

Cellular Assays :

  • Measure IC₅₀ in enzyme inhibition assays (e.g., FLIPR for calcium signaling).
  • Use CRISPR-Cas9 knockouts to validate target specificity .

Advanced: How do substituent positions (2,5- vs. 3,5-difluorobenzyl) affect structure-activity relationships (SAR)?

Methodological Answer:

Synthetic Analogs : Prepare derivatives with varied fluorine positions and compare bioactivity .

Computational Analysis :

  • DFT calculations (e.g., Gaussian 16) to assess electronic effects. 2,5-difluoro substitution increases electron-withdrawing character, enhancing receptor binding .
  • Hammett σ constants correlate substituent effects with activity .
Substituent Position LogP (Calculated)IC₅₀ (μM) for Target X
2,5-Difluorobenzyl2.80.45 ± 0.03
3,5-Difluorobenzyl2.51.20 ± 0.15

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Standardized Assays : Re-evaluate under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

Cohort Analysis : Apply machine learning (e.g., Random Forest) to identify confounding variables (e.g., cell line mutations) .

Advanced: What challenges arise in analytical characterization, and how are they addressed?

Methodological Answer:

Fluorine-Related Issues :

  • Solubility : Low aqueous solubility addressed via co-solvents (e.g., DMSO:PBS mixtures) .
  • ¹⁹F NMR Signal Splitting : Decouple experiments or use cryoprobes for clarity .

Polymorphism : Use differential scanning calorimetry (DSC) to detect crystal forms affecting bioavailability .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform drug design?

Methodological Answer:

Graph Set Analysis : Use SHELXL to identify motifs (e.g., R₂²(8) rings) stabilizing the lattice. The pyrazole N-H often donors to fluorine acceptors .

Solvent Interactions : Identify tightly bound water molecules via PLATON SQUEEZE, which may influence dissolution rates .

Hydrogen Bond Distance (Å)Angle (°)
N-H⋯F-C (pyrazole→benzyl)2.85155
C-H⋯π (benzyl→pyrazole)3.12130

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